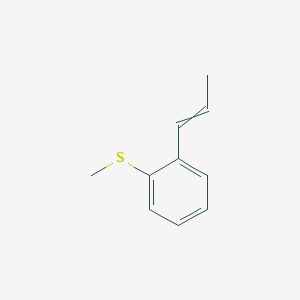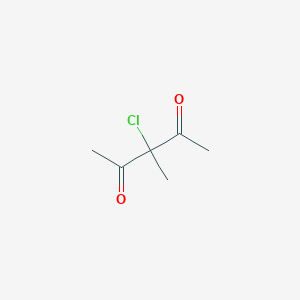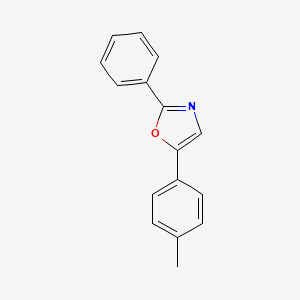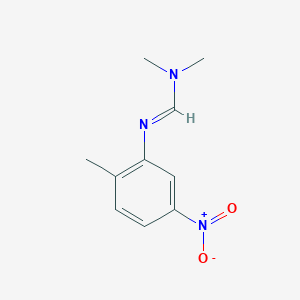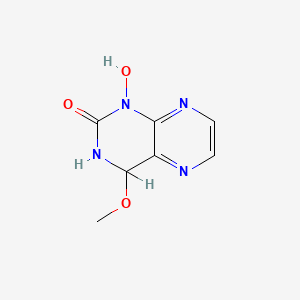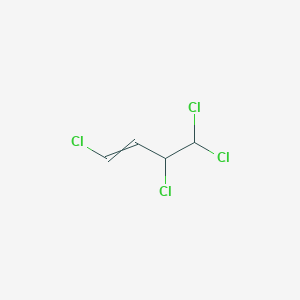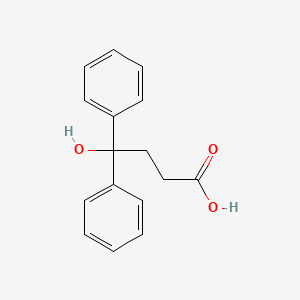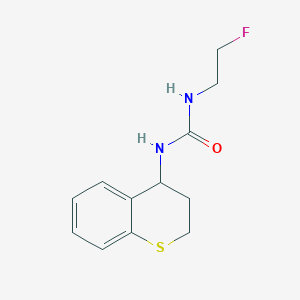
CID 78061285
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061285” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061285 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 78061285 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78061285 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78061285 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
CID 78061285 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific reactivity and applications. Some similar compounds include those with related chemical structures or functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and ongoing research make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
GaMo3 |
|---|---|
Molecular Weight |
357.6 g/mol |
InChI |
InChI=1S/Ga.3Mo |
InChI Key |
UOIKIPRBQZAFSE-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


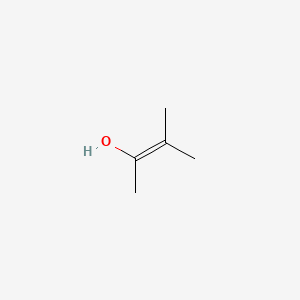
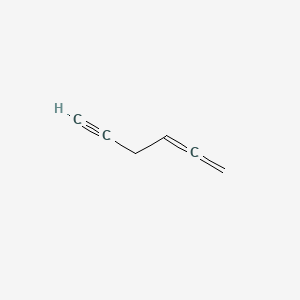
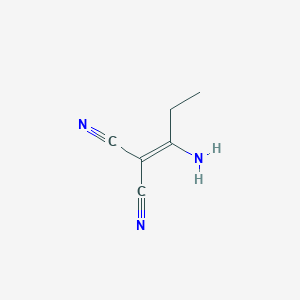
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
